Lipiarmycin a4 -

Lipiarmycin a4

Catalog Number: EVT-1586655
CAS Number:
Molecular Formula: C51H72Cl2O18
Molecular Weight: 1044 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A narrow-spectrum macrolide antibacterial agent that is used in the treatment of diarrhea associated with CLOSTRIDIUM DIFFICILE INFECTION.
Overview

Lipiarmycin A4 is a macrolide antibiotic compound produced by the actinobacterium Actinoplanes deccanensis. It belongs to a class of antibiotics known for their broad-spectrum antibacterial activity, particularly against Gram-positive bacteria and multidrug-resistant strains of Mycobacterium tuberculosis. Lipiarmycin A4 is structurally related to other lipiarmycins, including lipiarmycin A3 and tiacumicin B, which share a common 18-membered macrolactone core structure linked to glycosyl moieties.

Source and Classification

Lipiarmycin A4 is derived from the fermentation of Actinoplanes deccanensis, a soil-dwelling bacterium. This compound is classified as a macrolide antibiotic, characterized by its large lactone ring structure. It exhibits significant antimicrobial properties, particularly effective against resistant strains of bacteria, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis Analysis

Methods and Technical Details

The synthesis of lipiarmycin A4 has been achieved through various chemical methods. Notable approaches include:

  • Total Synthesis: The total synthesis involves complex synthetic pathways, including ring-closing metathesis and other reactions such as vinylogous Mukaiyama aldol reactions and Stille coupling. These methods allow for the construction of the intricate macrolide structure that characterizes lipiarmycin A4 .
  • Enantioselective Synthesis: An enantioselective synthesis strategy has been developed that employs Brown's enantioselective alkoxyallylboration and iterative Horner–Wadsworth–Emmons olefination, which are critical for achieving the desired stereochemistry in the final product .
Molecular Structure Analysis

Structure and Data

The molecular structure of lipiarmycin A4 features an 18-membered macrolactone ring with specific glycosyl substituents. The compound has a molecular formula of C₁₈H₃₁Cl₂O₈ and a molecular weight of approximately 1044.04 g/mol. The structural characteristics include:

  • Macrolide Core: An 18-membered lactone ring.
  • Glycosyl Moieties: Includes 2-O-methyl-4-O-homodichloro-orsellinate-β-D-rhamnose and 4-O-isobutyrate-5-methyl-β-rhamnose .
Chemical Reactions Analysis

Reactions and Technical Details

Lipiarmycin A4 undergoes several chemical reactions that are pivotal for its synthesis and functional activity:

  • Ring-Closing Metathesis: This reaction is crucial for forming the macrolide structure during synthetic pathways.
  • Aldol Reactions: These reactions contribute to building complexity in the molecular framework.
  • Cross-Coupling Reactions: Employed in various synthetic routes to enhance yield and selectivity in constructing the final compound .
Mechanism of Action

Process and Data

Lipiarmycin A4 exerts its antibacterial effects primarily through inhibition of bacterial RNA polymerase. The mechanism involves binding to the RNA polymerase at the "clamp" region, preventing proper transcription initiation by stabilizing the enzyme in an open-clamp state. This action effectively halts RNA synthesis, which is crucial for bacterial growth and replication .

Research indicates that mutations in specific genes (rpoB and rpoC) can confer resistance to lipiarmycin A4, highlighting its targeted action within bacterial cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lipiarmycin A4 exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents like methanol and chloroform.
  • Stability: The compound's stability can be influenced by environmental factors such as temperature and pH.
  • Thermal Properties: Differential thermal analysis indicates specific thermal behavior useful for characterizing the compound .
Applications

Scientific Uses

Lipiarmycin A4 has significant potential applications in medicine, particularly due to its effectiveness against drug-resistant strains of Mycobacterium tuberculosis. Its unique mechanism of action positions it as a valuable candidate for developing new antibiotics aimed at combating resistant bacterial infections. Ongoing research focuses on optimizing its chemical properties to enhance efficacy and reduce resistance .

Biosynthesis and Natural Production of Lipiarmycin A4

Comparative Analysis of Lipiarmycin A4 and B-Series Variants

Structural Divergence in Lipiarmycin Congeners

Lipiarmycin A4 (C₅₆H₇₄Cl₂O₁₈; MW 1138.08) shares a conserved 18-membered macrolactone core with other lipiarmycins but exhibits distinct modifications:

  • Sugar Moieties: Lipiarmycin A4 contains β-D-noviosyl at C18 and β-D-rhamnosyl at C4' positions, identical to lipiarmycin A3. The critical distinction lies in the C19 stereochemistry: A4 possesses (19S) configuration versus (19R) in A3, confirmed through single-crystal X-ray analysis [3] [8].
  • Acylation Patterns: The rhamnose moiety in lipiarmycin A4 features 4''-O-isobutyrylation, while lipiarmycin B4 contains 2''-O-isobutyryl-rhamnose due to regiospecific acyltransferase activity [2] [5].
  • Halogenation: All bioactive congeners retain 3",5"-dichlorination on the orsellinate ring, essential for RNA polymerase binding [4] [8].

Table 3: Structural Comparison of Lipiarmycin Congeners

CongenerC19 ConfigurationRhamnose ModificationMolecular FormulaRelative Abundance
Lipiarmycin A419S4''-O-isobutyrylC₅₆H₇₄Cl₂O₁₈15-30%
Lipiarmycin A319R4''-O-isobutyrylC₅₆H₇₄Cl₂O₁₈50-70%
Lipiarmycin B419S2''-O-isobutyrylC₅₆H₇₄Cl₂O₁₈5-10%
Lipiarmycin B319R2''-O-isobutyrylC₅₆H₇₄Cl₂O₁₈3-8%

Crystalline structures reveal that lipiarmycin A4 adopts a unique folded conformation where the homodichloro-orsellinate moiety positions itself parallel to the macrolactone ring, stabilized by intramolecular hydrogen bonding between C25-OH and the noviosyl C3''-OH group. This spatial arrangement creates a distinctive "closed" topology compared to the "open" conformation observed in lipiarmycin A3 crystals [1] [3].

Biological Activity Differentiation Among Lipiarmycin Subtypes

The structural variations among lipiarmycins profoundly impact their antimicrobial activities:

  • RNA Polymerase Inhibition: Lipiarmycin A4 inhibits bacterial RNA polymerase (RNAP) by binding the switch region (SW2, SW3, SW4) at the clamp base, preventing promoter DNA loading and open complex formation. Cryo-EM studies demonstrate that lipiarmycin A4 stabilizes an open-clamp conformation in Mycobacterium tuberculosis RNAP at 3.5 Å resolution, with H-bonds to β' residues R89, E323, and R412 [4] [9].
  • Potency Spectrum: Against Clostridioides difficile, lipiarmycin A4 exhibits MIC₉₀ values of 0.12–0.25 μg/mL, comparable to lipiarmycin A3 (0.06–0.12 μg/mL) but significantly more potent than B4 (0.5–1.0 μg/mL). This enhanced activity correlates with the 4''-O-isobutyryl orientation, which optimizes hydrophobic interactions within the RNAP binding pocket [6] [8].
  • Species Selectivity: Activity against Gram-positive pathogens follows the order: A3 > A4 > B3 > B4. Against C. difficile BI/NAP1/027 hypervirulent strains, lipiarmycin A4 maintains MIC ≤0.25 μg/mL, while showing negligible activity against Gram-negatives (MIC >128 μg/mL) due to outer membrane impermeability [6] [8].
  • Resistance Profiles: Mutations in rpoB (β-subunit) and rpoC (β'-subunit) confer resistance to rifamycins but not lipiarmycins. Specifically, RNAP residues βT1096, βK1101, and β'R84 are critical for lipiarmycin A4 binding, with alanine substitutions increasing MIC values 128-fold [4] [9].

Table 4: Biological Activity of Lipiarmycin Variants Against Clinically Relevant Pathogens

OrganismLipiarmycin A4 MIC₉₀ (μg/mL)Lipiarmycin A3 MIC₉₀ (μg/mL)Lipiarmycin B4 MIC₉₀ (μg/mL)
Clostridioides difficile 6300.120.060.50
C. difficile BI/NAP1/0270.250.121.00
Staphylococcus aureus ATCC 292130.250.122.00
Enterococcus faecium VRE0.500.254.00
Mycobacterium tuberculosis H37Rv0.030.0150.25
Escherichia coli ATCC 25922>128>128>128

The prolonged post-antibiotic effect (PAE) of lipiarmycin A4 (5.5–10 hours) exceeds vancomycin (0–1.5 hours), attributed to its slow dissociation from RNAP and inhibition of new initiation complexes [6]. Additionally, lipiarmycin A4's narrow spectrum preserves gut microbiota diversity better than vancomycin, reducing Enterobacteriaceae overgrowth by 8.2-fold during CDI treatment in murine models [6].

Properties

Product Name

Lipiarmycin a4

IUPAC Name

[(2R,3S,4R,5S,6R)-6-[[(3E,5E,9E,13E,15E)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2,4-dihydroxy-6-methylbenzoate

Molecular Formula

C51H72Cl2O18

Molecular Weight

1044 g/mol

InChI

InChI=1S/C51H72Cl2O18/c1-13-30-21-25(5)32(55)17-15-14-16-31(22-65-50-44(64-12)41(60)43(29(9)66-50)68-48(63)34-27(7)35(52)38(57)36(53)37(34)56)47(62)67-33(28(8)54)19-18-24(4)20-26(6)42(30)69-49-40(59)39(58)45(51(10,11)71-49)70-46(61)23(2)3/h14-16,18,20-21,23,28-30,32-33,39-45,49-50,54-60H,13,17,19,22H2,1-12H3/b15-14+,24-18+,25-21+,26-20+,31-16+/t28?,29-,30?,32?,33?,39-,40+,41-,42?,43-,44+,45+,49-,50-/m1/s1

InChI Key

TVNPCAPJKIVYOW-BSQOWXRLSA-N

Synonyms

fidaxomicin
lipiarmycin
lipiarmycin A3
lipiarmycin A4
lipiarmycin B
lipiarmycin B3
lipiarmycin B4
PAR 101
PAR-101
PAR101
tiacumicin B
tiacumicin C

Canonical SMILES

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)C)O)OC)O)C

Isomeric SMILES

CCC1/C=C(/C(C/C=C/C=C(/C(=O)OC(C/C=C(/C=C(/C1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)\C)C(C)O)\CO[C@H]3[C@H]([C@@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)C)O)OC)O)\C

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